Product packaging for 3-(Bromomethyl)benzonitrile(Cat. No.:CAS No. 28188-41-2)

3-(Bromomethyl)benzonitrile

Cat. No.: B105621
CAS No.: 28188-41-2
M. Wt: 196.04 g/mol
InChI Key: CVKOOKPNCVYHNY-UHFFFAOYSA-N
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Description

Contextualizing 3-(Bromomethyl)benzonitrile within Chemical Sciences

This compound, also known as α-bromo-m-tolunitrile or 3-cyanobenzyl bromide, is a bifunctional organic compound that has carved a significant niche for itself within the landscape of chemical research. pubcompare.aisigmaaldrich.comchemicalbook.com Its structure, featuring a benzene (B151609) ring substituted with a reactive bromomethyl group and a cyano (nitrile) group at the meta position, makes it a highly versatile reagent and building block in organic synthesis. pubcompare.ai The presence of these two distinct functional groups allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures.

The bromomethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity is a cornerstone of its utility, allowing for the introduction of the cyanobenzyl moiety into various molecular frameworks. The nitrile group, on the other hand, can undergo a variety of transformations, including reduction to an amine, hydrolysis to a carboxylic acid, or participation in cycloaddition reactions. This dual functionality provides chemists with a powerful tool for molecular design and synthesis.

The compound is typically a white to beige crystalline powder with a melting point in the range of 93-96 °C. sigmaaldrich.comchemicalbook.comottokemi.comottokemi.com Its properties and reactivity have been well-documented, making it a reliable component in synthetic strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆BrN sigmaaldrich.comchemicalbook.com
Molecular Weight 196.04 g/mol sigmaaldrich.comchemicalbook.com
CAS Number 28188-41-2 sigmaaldrich.comchemicalbook.com
Melting Point 93-96 °C sigmaaldrich.comchemicalbook.comottokemi.comottokemi.com
Appearance Almost white to beige crystalline powder chemicalbook.comottokemi.comottokemi.com
SMILES BrCc1cccc(c1)C#N sigmaaldrich.com
InChIKey CVKOOKPNCVYHNY-UHFFFAOYSA-N sigmaaldrich.comchemicalbook.com

Significance of this compound as a Research Compound

The significance of this compound in academic research stems from its role as a versatile building block, primarily in the fields of organic synthesis and medicinal chemistry. pubcompare.ai Its strategic placement of reactive sites allows for the systematic construction of novel organic molecules with potential applications in pharmaceuticals and materials science.

In medicinal chemistry, this compound is a key intermediate in the synthesis of a wide range of biologically active compounds. pubcompare.ai For instance, it has been utilized in the preparation of precursors for potential therapeutic agents. One notable area of research involves its use in synthesizing compounds that modulate the activity of enzymes such as acetylcholinesterase, which is a target in the treatment of Alzheimer's disease. bohrium.com Specifically, it has been used to synthesize meta-cyanobenzyl-substituted N-heterocyclic carbene (NHC) precursors. bohrium.com

The compound's utility extends to its role in fundamental organic reactions. It is employed in Suzuki cross-coupling reactions with bis(pinacolato)diboron, a process that forms a carbon-boron bond and opens up further synthetic possibilities. chemicalbook.comottokemi.comottokemi.comscientificlabs.ieapicdmo.com It has also been used in the synthesis of 3-(bromomethyl)benzaldehyde, another valuable synthetic intermediate. chemicalbook.comottokemi.comottokemi.comscientificlabs.ieapicdmo.com The reactivity of the bromomethyl group allows for its use in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents. pubcompare.ai

The ability to introduce the 3-cyanobenzyl group into molecules is of particular interest. The cyano group can act as a bioisostere for other functional groups or as a handle for further functionalization, allowing for the fine-tuning of a molecule's properties. This makes this compound a valuable tool in structure-activity relationship (SAR) studies, where researchers systematically modify a lead compound to optimize its biological activity.

Table 2: Research Applications of this compound

Research AreaApplicationKey Reactions
Medicinal Chemistry Synthesis of biologically active compounds, including potential acetylcholinesterase inhibitors.Nucleophilic substitution, synthesis of N-heterocyclic carbenes.
Organic Synthesis Intermediate for complex molecule synthesis.Suzuki cross-coupling, synthesis of other intermediates like 3-(bromomethyl)benzaldehyde.
Materials Science Potential precursor for novel polymers and materials.Polymerization reactions involving the reactive functional groups.

The continued exploration of this compound's reactivity and its application in the synthesis of novel compounds underscores its enduring importance in the scientific community.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrN B105621 3-(Bromomethyl)benzonitrile CAS No. 28188-41-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)benzonitrile
Source PubChem
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InChI

InChI=1S/C8H6BrN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKOOKPNCVYHNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067363
Record name Benzonitrile, 3-(bromomethyl)-
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Molecular Weight

196.04 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28188-41-2
Record name 3-Cyanobenzyl bromide
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Record name Benzonitrile, 3-(bromomethyl)-
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Record name 3-Cyanobenzyl bromide
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Record name Benzonitrile, 3-(bromomethyl)-
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Record name Benzonitrile, 3-(bromomethyl)-
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Record name α-bromo-m-toluonitrile
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Ii. Synthetic Methodologies for 3 Bromomethyl Benzonitrile

Established Synthetic Routes

Established methods for synthesizing 3-(bromomethyl)benzonitrile are well-documented and widely practiced in both laboratory and industrial settings. These routes are characterized by their reliability and are based on fundamental organic reactions.

Bromination of Precursor Compounds

The most common approach to synthesizing this compound is through the direct bromination of 3-methylbenzonitrile (B1361078). This transformation can be achieved using various brominating agents and reaction conditions.

A prevalent and efficient method for the benzylic bromination of 3-methylbenzonitrile is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, typically carbon tetrachloride (CCl4). The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.

The reaction proceeds via a radical chain mechanism. The initiator decomposes upon heating or irradiation to generate radicals, which then abstract a hydrogen atom from the methyl group of 3-methylbenzonitrile to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with NBS to yield the desired this compound and a succinimidyl radical. The succinimidyl radical can then react with HBr, which is present in trace amounts, to regenerate the bromine radical, thus propagating the chain reaction.

A typical laboratory-scale synthesis involves refluxing a solution of 3-methylbenzonitrile and NBS in CCl4 in the presence of a catalytic amount of AIBN or BPO. prepchem.com The reaction progress is monitored, and upon completion, the by-product succinimide (B58015) is filtered off, and the product is isolated from the filtrate after purification.

Reactants Initiator Solvent Conditions Yield Reference
3-methylbenzonitrile, NBSBPOCCl4Reflux, 2.5 hours60% prepchem.com
3-methylbenzonitrile, NBSAIBNCCl4Reflux, 6 hours76% google.com

To control the reaction and minimize the formation of di- and tri-brominated byproducts, stepwise bromination strategies can be employed. This approach involves the slow and controlled addition of the brominating agent, such as NBS, to the reaction mixture. This ensures that the concentration of the brominating agent remains low, favoring the mono-bromination of the methyl group. This method is particularly useful in large-scale preparations where selectivity is crucial. google.com

While sodium bromate (B103136) (NaBrO₃) is a powerful brominating agent, it is typically used for the bromination of aromatic rings, especially those containing deactivating groups. There is limited evidence in the reviewed literature to support its use as a standard method for the benzylic bromination of 3-methylbenzonitrile to form this compound. The strong oxidizing nature of sodium bromate under acidic conditions primarily favors electrophilic aromatic substitution rather than free-radical benzylic halogenation.

Conversion from Related Benzonitrile (B105546) Derivatives

An alternative synthetic route to this compound involves the chemical modification of other benzonitrile derivatives that already possess a functional group at the 3-position. A notable example is the conversion of 3-cyanobenzyl alcohol.

This conversion can be achieved by treating 3-cyanobenzyl alcohol with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). google.com This nucleophilic substitution reaction replaces the hydroxyl group with a bromine atom to yield the final product.

Emerging Synthetic Approaches

In recent years, there has been a drive towards developing more sustainable and efficient synthetic methods. These emerging approaches often focus on the use of less hazardous reagents, alternative energy sources, and advanced reaction technologies.

One such emerging area is the use of photobromination under visible light. These reactions can often be carried out under milder conditions and with greater selectivity than traditional thermal methods. The use of visible light can initiate the radical chain reaction for bromination, sometimes eliminating the need for chemical initiators. rsc.org

Furthermore, flow chemistry is gaining traction as a powerful tool for the synthesis of this compound. rsc.orgresearchgate.net Continuous flow reactors offer several advantages over batch processes, including enhanced safety, better temperature control, improved mixing, and the potential for higher yields and purity. The photochemical bromination of 3-methylbenzonitrile has been successfully demonstrated in a flow system, allowing for precise control over reaction parameters and a safer operational window. rsc.org

Method Key Features Advantages
PhotobrominationUse of visible light as an energy source.Milder reaction conditions, potentially higher selectivity, reduced need for chemical initiators.
Flow ChemistryReaction is carried out in a continuous stream.Enhanced safety, precise control of reaction parameters, improved scalability and reproducibility. researchgate.net

These modern approaches are paving the way for more environmentally friendly and economically viable production of this compound.

Novel Catalytic Systems in this compound Synthesis

Traditional synthesis of this compound often relies on the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). rsc.org While effective, concerns over the thermal instability and explosive nature of these initiators have driven research into safer and more efficient catalytic systems. digitellinc.com

Photocatalytic Systems: A significant advancement is the use of visible-light photocatalysis to initiate the bromination. digitellinc.comacs.org This method eliminates the need for chemical radical initiators by using light energy to generate the required bromine radicals. acs.org Continuous flow reactors equipped with in-line UV or LED lamps have been shown to improve reaction control, enhance safety, and allow for easier scalability, achieving high yields and purity. scientificupdate.com For instance, studies on similar benzylic brominations have demonstrated that using a 9W LED lamp can efficiently drive the reaction in a safer solvent like acetonitrile (B52724). researchgate.net This approach not only circumvents the hazards of peroxide initiators but also aligns with green chemistry principles by using a renewable energy source.

Metal-Based Catalysis: Novel metal-catalyzed methods are also emerging. Research has demonstrated an iron-catalyzed benzylic C-H bromination that is both chemo- and site-selective. sdu.edu.cn Using a simple catalyst like iron(II) bromide (FeBr₂) at low loading (e.g., 1-2 mol%) allows the reaction to proceed at room temperature, offering a practical and mild alternative to traditional methods. sdu.edu.cn The proposed mechanism involves the activation of NBS by the iron catalyst to generate a succinimide radical, which then initiates the chain reaction. sdu.edu.cn

Additionally, mineral-based catalysts such as bentonite (B74815) have been investigated for the bromination of methyl groups on aromatic rings using molecular bromine in dichloromethane (B109758). google.com This method can achieve high selectivity for the monobrominated product at mild temperatures (0-30°C), offering another pathway that avoids high-energy inputs or hazardous initiators. google.com

Green Chemistry Principles in this compound Production

The production of this compound is increasingly being refined through the lens of green chemistry to minimize environmental impact and enhance process safety. digitellinc.com Key areas of improvement include the substitution of hazardous solvents, the use of safer reagents, and the adoption of more efficient technologies.

The development of "bromine-less" bromination systems represents another green advancement. One such method utilizes a two-phase system of sodium bromide and aqueous hydrogen peroxide under visible light, which achieves a high atomic yield for the bromine atom and reduces waste. rsc.org Furthermore, the use of photocatalysis, as mentioned previously, aligns with the green principle of energy efficiency by using light instead of thermal energy, often allowing reactions to proceed at lower temperatures. digitellinc.comacs.org

Optimization of Synthesis Parameters

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters include solvent choice, temperature, reaction time, and catalyst loading.

Solvent Effects on Reaction Yield and Selectivity

Studies have compared various solvents, showing that viable alternatives can provide comparable, if slightly lower, yields and purity.

SolventBoiling Point (°C)Reported Yield (%)Reported Purity (%)Reference
Carbon Tetrachloride (CCl₄)76.785–9095
Dichloromethane (CH₂Cl₂)39.678–8292
Tetrachloroethylene12188–9094
Acetonitrile (CH₃CN)82Good to ExcellentNot specified researchgate.netresearchgate.net
Ethyl Acetate (B1210297)77.1EffectiveNot specified researchgate.net

Acetonitrile and ethyl acetate are considered greener alternatives that can effectively facilitate the reaction, often without the need for a separate radical initiator when using photochemical methods. researchgate.netresearchgate.net

Temperature and Reaction Time Optimization

Temperature and reaction time are interdependent parameters that must be carefully controlled to maximize the yield of the desired monobrominated product and prevent side reactions, such as dibromination.

In traditional thermal methods using CCl₄, the reaction is typically run at reflux temperature (around 77°C) for an optimal duration of 8 to 10 hours. rsc.org Shorter times may lead to incomplete conversion, while prolonged heating beyond 10 hours increases the risk of forming dibrominated byproducts.

Photochemical methods offer a significant advantage by allowing the reaction to proceed at much lower temperatures and in shorter times. For example, using a 9W LED lamp in acetonitrile at 70°C, a high yield was achieved in just 2 hours. researchgate.net Other photocatalytic approaches can be effective even at room temperature, with reaction times of only a few tens of minutes. researchgate.net The optimization of these parameters is highly dependent on the specific catalytic system and reactor setup.

MethodSolventTemperatureTimeReported YieldReference
Thermal (BPO initiator)CCl₄Reflux (~77°C)8–10 hours~85-90%
Photochemical (UV lamp)CCl₄25–40°C4 hours44% (purified)
Photochemical (LED lamp)Acetonitrile70°C2 hours72% researchgate.net
Photochemical (Visible light)Not specifiedRoom Temp.~30 minutesEfficient researchgate.net

Catalyst Loading and Co-catalyst Effects

In the context of this compound synthesis, the term "catalyst" can refer to traditional catalysts or radical initiators. The loading of these species is critical for an efficient reaction.

For classical Wohl-Ziegler reactions, the radical initiator is not a true catalyst as it is consumed during the reaction. The typical loading of an initiator like dibenzoyl peroxide (BPO) is around 1–2% by weight relative to the substrate.

For the more novel, true catalytic systems, the loading is typically defined in mole percent (mol%). In the iron-catalyzed benzylic bromination, an effective loading for FeBr₂ is between 1 and 5 mol%. sdu.edu.cn Doubling catalyst loading from 2.5 mol% to 5 mol% in some systems may not significantly improve the yield, indicating that lower loadings can be optimal. jove.com The concept of a co-catalyst is not prominent in the literature for this specific synthesis, with optimization focusing instead on the primary catalyst or initiator and the reaction conditions.

Purification Techniques for Synthesized this compound

After synthesis, the crude product contains unreacted starting materials, the brominating agent byproduct (succinimide), and potential side products like dibrominated compounds. Several purification techniques are employed to isolate this compound to a high degree of purity.

Liquid-Liquid Extraction: This is often the first workup step. The reaction mixture is washed sequentially with aqueous solutions, such as sodium bicarbonate (NaHCO₃) and brine, to remove acidic impurities and water-soluble byproducts like succinimide.

Recrystallization: This is a highly effective method for achieving high purity. A common solvent system is a mixture of ethanol (B145695) and water (e.g., 3:1 v/v), which can yield crystals with greater than 99% purity. Cooling a concentrated solution of the crude product can also induce crystallization. rsc.org

Column Chromatography: For laboratory-scale purification and the removal of closely related impurities, silica (B1680970) gel column chromatography is frequently used. Typical eluent systems include mixtures of a nonpolar solvent like hexane (B92381) and a more polar solvent like dichloromethane (e.g., 60:40 hexane:CH₂Cl₂) or ethyl acetate (e.g., 8:2 hexane:EtOAc). pubcompare.ai This technique can achieve purities greater than 94%.

Short-Path Distillation: On an industrial scale, distillation under reduced pressure is a cost-effective method to isolate the product from non-volatile impurities and unreacted starting material. The boiling point of this compound is reported as 145–150°C at 0.5 mmHg.

Iii. Chemical Reactivity and Reaction Mechanisms of 3 Bromomethyl Benzonitrile

Nucleophilic Substitution Reactions

The core of 3-(bromomethyl)benzonitrile's reactivity lies in its participation in nucleophilic substitution reactions. The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles.

One of the most common and synthetically useful transformations of this compound is its reaction with an azide (B81097) salt, typically sodium azide (NaN₃), to produce 3-(azidomethyl)benzonitrile (B2785887). This reaction proceeds through a standard bimolecular nucleophilic substitution (SN2) mechanism. The azide ion (N₃⁻) acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion.

This conversion is highly efficient. For example, in a documented procedure, this compound is dissolved in dimethylformamide (DMF) and treated with an aqueous solution of sodium azide. sigmaaldrich.com The reaction is conducted at controlled temperatures, initially under cooling and then allowed to proceed at 30 °C, leading to a quantitative conversion to the azide product. sigmaaldrich.com The resulting 3-(azidomethyl)benzonitrile is a valuable intermediate, particularly for "click chemistry" applications, where the azide group can undergo cycloaddition reactions with alkynes to form triazoles. sigmaaldrich.com

Table 1: Synthesis of 3-(Azidomethyl)benzonitrile

ReactantReagentSolventTemperatureTimeYieldRef
This compoundSodium Azide (NaN₃)DMF / Water<10 °C to 30 °C1.5 hQuantitative sigmaaldrich.com

Following the principles of the Williamson ether synthesis, this compound can react with alkoxides or phenoxides to form the corresponding ethers. jk-sci.commasterorganicchemistry.com In this SN2 reaction, the oxygen-based nucleophile (RO⁻ or ArO⁻), generated by deprotonating an alcohol or phenol (B47542) with a suitable base, attacks the benzylic carbon, displacing the bromide. masterorganicchemistry.com

Common bases used for generating the nucleophile include sodium hydride (NaH) for alcohols or weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for more acidic phenols. jk-sci.com The reaction is typically carried out in a polar aprotic solvent such as DMF or tetrahydrofuran (B95107) (THF) to facilitate the substitution. researchgate.net This method allows for the straightforward attachment of the 3-cyanobenzyl group to a variety of molecules containing a hydroxyl group.

Table 2: General Conditions for Ether Formation

ReactantNucleophile SourceBaseSolventProduct TypeRef
This compoundAlcohol (R-OH)e.g., NaHe.g., THF, DMF3-(Alkoxymethyl)benzonitrile jk-sci.commasterorganicchemistry.com
This compoundPhenol (Ar-OH)e.g., K₂CO₃, Cs₂CO₃e.g., THF, DMF3-(Aryloxymethyl)benzonitrile jk-sci.comresearchgate.net

This compound serves as an effective alkylating agent, a role that encompasses the reactions described above but also extends to the formation of carbon-carbon and other carbon-heteroatom bonds. nih.govacs.org In this context, it is used to introduce the 3-cyanobenzyl moiety into a target molecule. nih.gov For instance, it has been employed in the synthesis of unnatural amino acids by alkylating a resin-bound glycine (B1666218) derivative. nih.govacs.org In such reactions, a strong base is used to generate a carbanion (an enolate), which then acts as a nucleophile to displace the bromide from the this compound. This versatility makes it a key building block in combinatorial chemistry and drug discovery programs. nih.gov

The chemical behavior of this compound is fundamentally dictated by its structure as a primary benzylic halide. The benzylic position is the sp³-hybridized carbon directly attached to a benzene (B151609) ring. researchgate.net Halides at this position are particularly reactive towards nucleophilic substitution for two main reasons:

SN2 Mechanism: The transition state of an SN2 reaction is stabilized by the adjacent π-system of the aromatic ring. The p-orbitals of the ring can overlap with the p-orbital-like transition state on the benzylic carbon, lowering the activation energy and accelerating the reaction rate compared to a typical primary alkyl halide. researchgate.net

SN1 Mechanism: Although less common for primary halides, if a benzylic carbocation were to form (SN1 pathway), it would be significantly stabilized by resonance. The positive charge can be delocalized into the benzene ring, spreading it across multiple carbon atoms. This inherent stability makes the formation of the carbocation intermediate more favorable than for a non-benzylic primary halide. researchgate.net

Given that this compound is a primary halide, its reactions typically proceed via the SN2 pathway. jk-sci.commasterorganicchemistry.com

Cross-Coupling Reactions

Beyond substitution, this compound can participate in metal-catalyzed cross-coupling reactions, further expanding its synthetic utility.

A notable cross-coupling reaction involving this compound is its Suzuki cross-coupling with bis(pinacolato)diboron. sigmaaldrich.comnih.govacs.org This reaction, catalyzed by a palladium complex, results in the formation of a boronic ester. It transforms the C-Br bond into a C-B bond, yielding 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile. This product is itself a stable and valuable reagent for subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where the boronic ester can be coupled with various aryl or vinyl halides to create new carbon-carbon bonds.

Other Metal-Catalyzed Coupling Reactions

Beyond the more common Suzuki and Heck reactions, the aryl nitrile framework of this compound and its derivatives is amenable to a variety of other metal-catalyzed cross-coupling reactions. These transformations are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. Nickel and palladium catalysts are particularly prominent in this area, offering pathways to diverse molecular architectures. escholarship.orgnih.gov

Nickel-catalyzed reactions, for instance, are effective for the homocoupling of aryl halides to form biaryls and for the synthesis of poly(phenylenes). nih.gov There is also growing interest in using nickel and palladium to couple aryl halides with amines, including ammonia (B1221849) and gaseous amines used as their ammonium (B1175870) salts, to form substituted anilines. escholarship.org Challenges in these reactions often relate to catalyst stability and selectivity, especially when dealing with more economical but less reactive aryl chlorides compared to bromides. escholarship.org

Furthermore, direct insertion of metals like manganese into benzylic halides, such as this compound, can generate organometallic reagents. uni-muenchen.de These reagents, in turn, can be used in subsequent coupling reactions. Other notable cross-coupling reactions applicable to this structural motif include the Sonogashira, Negishi, and Kumada reactions, which expand the synthetic utility for creating complex organic molecules. uni-muenchen.deuni-muenchen.de

Table 1: Overview of Selected Metal-Catalyzed Reactions

Coupling Reaction Catalyst System (Example) Substrates Product Type
Homocoupling NiCl₂(PPh₃)₂ / Zn / PPh₃ Aryl Halides Biaryls
Amination Palladium or Nickel Complexes Aryl Halides, Amines/Ammonia Arylamines
Organomanganese Coupling Mn powder / InCl₃ / PbCl₂ This compound Benzylic Manganese Reagent

| Kumada Coupling | Nickel or Palladium Catalysts | Organomagnesium Reagents, Organic Halides | Cross-Coupled Products |

Cycloaddition Reactions

The nitrile functionality in this compound is a key participant in cycloaddition reactions, particularly [3+2] cycloadditions. In these reactions, the nitrile group can be converted in situ into a 1,3-dipole, such as a nitrilimine or nitrile oxide. researchgate.net This highly reactive intermediate can then react with a dipolarophile (e.g., an alkene or alkyne) to form a five-membered heterocyclic ring. researchgate.netnih.gov These reactions are often characterized by high regio- and stereoselectivity, making them powerful tools for introducing heterocyclic fragments into target structures. nih.gov

A particularly elegant strategy involves intramolecular 1,3-dipolar cycloadditions. In this approach, this compound is first functionalized by reacting its bromomethyl group with a molecule that also contains a dipolarophile. The nitrile group is then converted into a 1,3-dipole. This brings the dipole and dipolarophile into proximity within the same molecule, facilitating an intramolecular reaction to form a fused or bridged polycyclic system.

For example, the nitrile can be converted to a nitrilimine, which can then undergo cycloaddition. researchgate.net Theoretical studies on the reaction between nitrilimines and ethene suggest a low activation barrier, consistent with the transient and highly reactive nature of the 1,3-dipole. researchgate.net Similarly, the copper(I)-catalyzed reaction between azides and terminal alkynes to form triazoles is a well-established example of a 1,3-dipolar cycloaddition that can be applied in this context. nih.gov By tethering an alkyne to the benzyl (B1604629) position of this compound and converting the nitrile to an azide (or vice versa), an intramolecular cycloaddition can be engineered to produce complex triazole-containing heterocycles. beilstein-journals.org

Derivatization Strategies

The dual functionality of this compound allows for a wide array of derivatization strategies, making it a versatile building block in medicinal chemistry and materials science. pubcompare.ai Reactions can be directed at the highly reactive bromomethyl group or the synthetically flexible nitrile group to build complex molecular scaffolds.

Hydrazones are a significant class of compounds known for their biological activities. ijpsr.com Derivatives of this compound can be readily converted into hydrazones. A common synthetic route involves a two-step process. First, the bromomethyl group undergoes a nucleophilic substitution reaction. For instance, it can react with a hydroxyl-substituted benzaldehyde, like vanillin (B372448), in the presence of a base such as potassium carbonate, to form an ether linkage. This reaction yields an aldehyde-functionalized benzonitrile (B105546) derivative. ijpsr.comwjpr.net

In the second step, this aldehyde is condensed with a substituted hydrazide (R-CO-NH-NH₂) in a solvent like ethanol (B145695). ijpsr.comacs.org This condensation reaction forms the characteristic azomethine group (-C=N-NH-CO-) of the hydrazone. This modular approach allows for the synthesis of a large library of hydrazone derivatives by varying the structure of the benzohydrazide (B10538) used. ijpsr.com

Table 2: Synthesis of Hydrazone Derivatives

Step Reactants Reagents/Conditions Intermediate/Product Yield Ref
1 This compound, Vanillin K₂CO₃, DMF 3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile 95% ijpsr.com

| 2 | 3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile, Benzohydrazides | Ethanol, Reflux | Hydrazone Derivatives (4a-e) | 89-97% | ijpsr.com |

The bromomethyl group of this compound is an excellent electrophilic site for nucleophilic substitution reactions, allowing for the straightforward introduction of various functional groups. This C-Br bond can be readily cleaved by a wide range of nucleophiles, leading to a diverse set of derivatives with substituted methyl groups.

For example, N-alkylation of nitrogen-containing compounds is a common application. The reaction of this compound with N-(alkyl)benzimidazoles yields meta-cyanobenzyl-substituted benzimidazolium salts. nih.gov Similarly, secondary amines can be alkylated in the presence of a base to form tertiary amine derivatives. brieflands.com This strategy is useful for creating complex heterocyclic structures, such as quinazolinones, by linking the benzonitrile moiety to another ring system. brieflands.com The reaction typically proceeds in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724), often with a base such as potassium carbonate to facilitate the substitution. google.com

Table 3: Examples of Nucleophilic Substitution at the Bromomethyl Group

Nucleophile Reagent/Conditions Resulting Functional Group Product Type Ref
N-(alkyl)benzimidazole - -CH₂-N⁺(alkyl)(benzimidazolium) Benzimidazolium salt nih.gov
Secondary Amine (e.g., Morpholine) K₂CO₃, KI, THF -CH₂-N(R)₂ Tertiary Amine brieflands.com

This compound serves as a critical starting material for the synthesis of a wide variety of heterocyclic compounds, leveraging the reactivity of both its functional groups. pubcompare.ai

One major pathway is the N-alkylation of pre-existing heterocycles with the 3-cyanobenzyl group, as detailed in the previous section. This method has been successfully used to synthesize substituted benzimidazoles and quinazolinones. nih.govbrieflands.com In these cases, the bromomethyl group acts as a linker to attach the cyanophenyl motif to a heterocyclic core.

A second powerful strategy involves using the nitrile group as a precursor to build a new heterocyclic ring. As discussed under cycloaddition reactions (Section 3.3), the nitrile can be transformed into a 1,3-dipole to construct five-membered rings like triazoles or isoxazolines. nih.govbeilstein-journals.org For example, a reaction sequence starting with this compound could involve first substituting the bromide with an azide-containing nucleophile. The nitrile group could then be reacted with hydroxylamine (B1172632) to form an amidoxime (B1450833), which is then cyclized to build a 1,2,4-oxadiazole (B8745197) ring, a key intermediate in pharmaceutical synthesis. google.com These distinct but complementary reaction pathways underscore the versatility of this compound as a foundational block for creating complex heterocyclic architectures.

Preparation of Benzamidine (B55565) Derivatives

Benzamidine moieties are significant pharmacophores, and this compound serves as a precursor for their synthesis. A common synthetic route involves a multi-step process commencing with the conversion of the bromomethyl group, followed by transformation of the nitrile.

A widely employed method is the Pinner reaction, which converts nitriles into amidines via an imidate salt intermediate, known as a Pinner salt. synarchive.comwikipedia.orgjk-sci.com In the context of this compound, the synthesis is strategically designed to first modify the bromomethyl group to a more stable or compatible group before executing the Pinner reaction on the cyano group. nih.gov

One such strategy involves the initial conversion of this compound to 3-(azidomethyl)benzonitrile via nucleophilic substitution with sodium azide. nih.govsmolecule.com The resulting 3-(azidomethyl)benzonitrile is then subjected to the Pinner reaction. nih.govsmolecule.comresearchgate.net This reaction involves treating the nitrile with an alcohol, such as ethanol, in the presence of a strong acid like hydrogen chloride (HCl). wikipedia.orgnumberanalytics.com This step forms the corresponding ethyl imidate hydrochloride (Pinner salt). It is crucial to maintain anhydrous conditions during this stage, as the imidate salt is sensitive to moisture. jk-sci.comnih.gov The Pinner salt is typically not isolated and is subsequently treated with ammonia or an amine to yield the desired benzamidine derivative. wikipedia.orgorganic-chemistry.org

Azidation: this compound reacts with sodium azide (NaN₃) in a solvent like DMF.

Pinner Salt Formation: The resulting 3-(azidomethyl)benzonitrile is treated with an alcohol (e.g., ethanol) and gaseous HCl.

Ammonolysis: The intermediate Pinner salt reacts with ammonia to form the final 3-(azidomethyl)benzamidine.

An alternative to the Pinner reaction for converting the nitrile to an amidine involves the formation of an amidoxime. This is achieved by reacting the nitrile with hydroxylamine. The resulting amidoxime intermediate is then reduced to the target amidine. manchester.ac.uk

Table 1: Key Reactions in the Synthesis of Benzamidine Derivatives from this compound

Step Reaction Type Reactants Key Reagents Product Ref.
1 Nucleophilic Substitution This compound Sodium Azide (NaN₃) 3-(Azidomethyl)benzonitrile nih.govsmolecule.com
2 Pinner Reaction (Step A) 3-(Azidomethyl)benzonitrile Alcohol (e.g., EtOH), HCl Alkyl imidate hydrochloride (Pinner Salt) wikipedia.orgjk-sci.comnih.gov
3 Pinner Reaction (Step B) Pinner Salt Ammonia (NH₃) 3-(Azidomethyl)benzamidine wikipedia.org
Alt. Amidoxime Formation Nitrile Hydroxylamine (NH₂OH) Amidoxime Intermediate manchester.ac.uk
Alt. Reduction Amidoxime Intermediate Reducing Agent (e.g., H₂, Pd/C) Amidine manchester.ac.uk

Synthesis of N-Heterocyclic Carbene Precursors

N-Heterocyclic carbenes (NHCs) are a class of stable carbenes widely used as ligands in organometallic chemistry. Their precursors, typically imidazolium (B1220033) or benzimidazolium salts, can be readily synthesized from this compound. The synthesis involves the nucleophilic substitution reaction between an N-heterocyclic compound, such as imidazole (B134444) or its derivatives, and this compound. beilstein-journals.orguakron.edu

The reaction proceeds via the alkylation of the nitrogen atom of the imidazole ring. beilstein-journals.org For instance, reacting this compound with an N-substituted imidazole in a suitable solvent like acetonitrile leads to the quaternization of the second nitrogen atom, forming the 1,3-disubstituted imidazolium bromide salt. uakron.edumdpi.com

A general synthetic protocol involves:

Reaction of an N-substituted imidazole with this compound.

The reaction is often carried out in a polar aprotic solvent such as acetonitrile or DMF. researchgate.net

The product, an imidazolium salt, often precipitates from the reaction mixture or can be isolated after removal of the solvent. uakron.edu

Studies on the isomeric p-cyanobenzyl bromide have shown that it reacts efficiently with various imidazoles, including 1-methylimidazole (B24206) and substituted benzimidazoles, to produce the corresponding silver-NHC complexes after reaction with silver(I) oxide. researchgate.netoup.comrsc.org This indicates that the 3-cyano-substituted benzyl bromide is a viable substrate for creating a diverse range of NHC precursors. The presence of the cyano group offers a site for further functionalization of the resulting NHC ligand.

Table 2: Representative Synthesis of NHC Precursors

N-Heterocycle Alkylating Agent Product Type Ref.
Imidazole This compound 1-(3-Cyanobenzyl)imidazolium bromide beilstein-journals.orguakron.edu
1-Methylimidazole This compound 1-(3-Cyanobenzyl)-3-methylimidazolium bromide rsc.org
Benzimidazole This compound 1-(3-Cyanobenzyl)benzimidazolium bromide researchgate.net

Mechanistic Investigations

Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and optimizing reaction conditions. Computational studies and the characterization of reaction intermediates and transition states provide deep insights into these pathways.

Computational Studies of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reaction pathways of organic molecules. researchgate.netacs.org For reactions involving this compound, such as nucleophilic substitutions, DFT calculations can elucidate reaction mechanisms, determine activation energies, and predict product regioselectivity. diva-portal.orgresearchgate.net

Studies on the nucleophilic substitution of benzyl bromides have shown that the reaction mechanism can be highly dependent on the substituents on the aromatic ring. researchgate.netscispace.com A Hammett study on the reaction of para-substituted benzyl bromides with a cobalt catalyst revealed a linear free-energy relationship. The positive slope of the Hammett plot indicated a buildup of negative charge in the transition state, which is consistent with a classic Sₙ2-type mechanism. escholarship.org Although this study focused on para-substituents, the electron-withdrawing nature of the meta-cyano group in this compound would similarly influence the electrophilicity of the benzylic carbon.

DFT calculations at the B3LYP level of theory are commonly used to model these reactions, often including a polarizable continuum model (PCM) to account for solvent effects. researchgate.net Such studies can compute the free energy of activation (ΔG‡) and compare it with experimental kinetic data. researchgate.net For the reaction of benzyl bromide with anilines, computational analysis suggested that the reaction is primarily controlled by electrostatic interactions between the reactants rather than by frontier molecular orbital interactions. scispace.com In some cases, an alternative single electron transfer (SET) pathway may compete with the Sₙ2 pathway, the likelihood of which is strongly influenced by the substituents and their ability to stabilize radical intermediates. acs.orgacs.org

Elucidation of Intermediates and Transition States

The elucidation of transient species like intermediates and transition states is fundamental to understanding a reaction mechanism. dss.go.th

In the Pinner reaction , used for preparing benzamidine derivatives, the key intermediate is the Pinner salt , an alkyl imidate salt. synarchive.comwikipedia.orgjk-sci.com This species is formed through the protonation of the nitrile nitrogen by a strong acid, which activates the carbon for nucleophilic attack by an alcohol. numberanalytics.com This tetrahedral intermediate then eliminates water to form the stable imidate salt, which can be isolated or reacted further. jk-sci.comnumberanalytics.com These intermediates are thermodynamically unstable and require low temperatures and anhydrous conditions to prevent rearrangement or decomposition. wikipedia.orgjk-sci.com

For the nucleophilic substitution reactions that this compound readily undergoes (e.g., in the synthesis of NHC precursors), the reaction typically proceeds through a transition state with significant Sₙ2 character. escholarship.orgnih.gov This is a high-energy, transient arrangement where the nucleophile is forming a bond to the benzylic carbon while the bromide leaving group is simultaneously departing. escholarship.org Computational studies on related benzyl halides have characterized this transition state, showing a trigonal bipyramidal geometry at the central carbon atom. researchgate.net The negative charge buildup in the transition state, as indicated by Hammett studies, further supports this model. escholarship.org While a discrete carbocation intermediate (characteristic of an Sₙ1 reaction) is less likely for this primary benzylic bromide, its formation can be influenced by solvent polarity and the nature of the nucleophile.

Iv. Spectroscopic Characterization and Structural Analysis of 3 Bromomethyl Benzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering insights into the chemical environment of individual nuclei, primarily hydrogen (¹H) and carbon (¹³C).

In the ¹H NMR spectrum of 3-(bromomethyl)benzonitrile, the benzylic protons of the bromomethyl group (-CH₂Br) typically appear as a singlet around 4.45-4.73 ppm. The aromatic protons exhibit a more complex multiplet pattern in the range of 7.43-7.76 ppm, characteristic of a 1,3-disubstituted benzene (B151609) ring. For instance, in a derivative, 3-bromo-5-(bromomethyl)benzonitrile (B54326), the bromomethyl protons appear as a doublet at 4.73 ppm, with the aromatic protons appearing as singlets at 7.60, 7.70, and 7.76 ppm. The specific chemical shifts and coupling constants are influenced by the solvent used and the presence of other substituents on the aromatic ring.

Table 1: Representative ¹H NMR Spectral Data for this compound and its Derivatives

Compound Solvent Chemical Shift (δ) of -CH₂Br Protons (ppm) Chemical Shift (δ) of Aromatic Protons (ppm)
This compound CDCl₃ ~4.45 ~7.43-7.76 (m)
3-Bromo-5-(bromomethyl)benzonitrile CDCl₃ 4.73 (d) 7.60 (s), 7.70 (s), 7.76 (s)

Note: (s) = singlet, (d) = doublet, (m) = multiplet

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, the carbon of the bromomethyl group (-CH₂Br) is typically observed around 31-35 ppm. The nitrile carbon (C≡N) appears in the range of 116-119 ppm. uitm.edu.my The aromatic carbons show multiple signals between approximately 110 and 141 ppm. For example, in 3-bromo-5-(bromomethyl)benzonitrile, the nitrile carbon appears at 117.5 ppm and the bromomethyl carbon at 35.2 ppm.

Table 2: Representative ¹³C NMR Spectral Data for this compound and its Derivatives

Compound Solvent Chemical Shift (δ) of -CH₂Br Carbon (ppm) Chemical Shift (δ) of Nitrile Carbon (ppm) Chemical Shift (δ) of Aromatic Carbons (ppm)
This compound CDCl₃ ~31-35 ~116-119 ~110-141
3-Bromo-5-(bromomethyl)benzonitrile Not specified 35.2 117.5 Not specified

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is an indispensable tool. beilstein-journals.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable data for structural confirmation and for studying reaction mechanisms. beilstein-journals.orgmagritek.com The large chemical shift dispersion in ¹⁹F NMR minimizes the likelihood of signal overlap. magritek.com The chemical shifts are reported relative to a standard, commonly trichlorofluoromethane (B166822) (CFCl₃). eur.nl For instance, in the study of fluorinated phenols and their metabolites, ¹⁹F NMR was used to identify various fluorinated catechols and muconates. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve structural ambiguities, especially in complex derivatives. ipb.pt

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of adjacent protons. nih.gov

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of protonated carbons. nih.gov

HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton and assigning quaternary carbons. nih.gov

These techniques are particularly useful for unambiguously assigning the positions of substituents on the aromatic ring in more complex derivatives of this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

In the IR spectrum of this compound, a sharp and strong absorption band characteristic of the nitrile group (C≡N) stretch is observed around 2223-2230 cm⁻¹. uitm.edu.myrsc.org The C-H stretching vibrations of the aromatic ring typically appear around 3000 cm⁻¹, while the CH₂ stretching of the bromomethyl group is also expected in this region. uitm.edu.my The C-Br stretching vibration is found in the lower frequency region, typically between 500 and 700 cm⁻¹.

Raman spectroscopy provides complementary information. For a related compound, 4-bromo-3-(bromomethyl)benzonitrile, the aromatic ring breathing mode is observed around 1600 cm⁻¹, and bromine-related lattice vibrations are seen at approximately 300 cm⁻¹.

Table 3: Key Vibrational Frequencies for this compound and its Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
Nitrile (C≡N) Stretching 2223-2230 uitm.edu.myrsc.org IR
Aromatic C-H Stretching ~3000 uitm.edu.my IR
Aromatic Ring Breathing ~1600 Raman

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 195 and 197 with approximately equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The mass spectrum of the related compound 3-bromobenzonitrile (B1265711) shows a molecular ion at m/z 182. nist.gov

In a study involving the determination of potential genotoxic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) was used to quantify this compound. africanjournalofbiomedicalresearch.com The mass fragment selected for quantification was m/z 116. africanjournalofbiomedicalresearch.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. For example, the HRMS of 3-bromo-5-(bromomethyl)benzonitrile showed a [M+H]⁺ ion at m/z 297.8798, which is very close to the calculated value of 297.8801 for C₈H₆Br₂N.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
3-Bromo-5-(bromomethyl)benzonitrile
4-(Azidomethyl)benzonitrile
4-(Bromomethyl)benzonitrile
3-Bromobenzonitrile
Trichlorofluoromethane
Fluorinated phenols
Fluorinated catechols
Fluorinated muconates

GC-MS for Trace Level Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound. Its high sensitivity and specificity are particularly valuable for determining trace levels of this compound, especially when it is considered a potential genotoxic impurity (PGI) in pharmaceutical substances. amazonaws.comresearchgate.netnih.gov

Detailed research has focused on developing and validating GC-MS methods for the quantification of trace levels of this compound (3-BBN) in active pharmaceutical ingredients like Imatinib Mesylate. ajol.info In these methods, chromatographic separation is typically achieved on a capillary GC column with helium as the carrier gas, followed by electron impact (EI) ionization and detection in Selective Ion Monitoring (SIM) mode. ajol.info The SIM mode enhances sensitivity by focusing the mass spectrometer on specific mass fragments characteristic of the target analyte. For 3-BBN, a key mass fragment used for quantification is m/z 116. ajol.info

The performance of such methods is rigorously validated to ensure they are fit for purpose. ajol.info Key validation parameters demonstrate the method's reliability for quality control in pharmaceutical manufacturing. researchgate.netajol.info

ParameterFindingSource
Technique Gas Chromatography-Mass Spectrometry (GC-MS-SIM) ajol.info
Target Analyte This compound (3-BBN) ajol.info
Quantification Ion m/z 116 ajol.info
Limit of Detection (LOD) 0.12 ppm ajol.info
Limit of Quantitation (LOQ) 0.38 ppm ajol.info
Linearity (Correlation Coefficient) 0.9991–0.9999 ajol.info
Accuracy (Average Recovery) 90.6–108.3% ajol.info

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique has been extensively applied to derivatives of this compound to elucidate their molecular and crystal structures. nih.govrsc.orgrsc.org The insights gained are fundamental to understanding structure-property relationships, particularly in the design of metal-organic frameworks and novel N-heterocyclic carbene (NHC) precursors. nih.govrsc.orgrsc.org

Crystal Structure Determination and Analysis

Through single-crystal X-ray diffraction, researchers have successfully determined the structures of numerous complex derivatives synthesized from this compound. For instance, it has been used to characterize meta-cyanobenzyl-substituted benzimidazolium salts and a variety of silver(I) complexes built from flexible oxadiazole bridging ligands. nih.govrsc.orgrsc.org

Analysis of the resulting crystal structures reveals critical details:

Ligand Conformation: In complex coordination polymers, the flexibility of the ligands derived from this compound plays a key role in the final architecture. The ligands can adopt various conformations (e.g., cis-, trans-) to accommodate metal centers and counter-anions. rsc.orgrsc.org

Structural Parameters: Precise bond lengths, bond angles, and dihedral angles are determined. For example, in a derivative of the isomeric 4-(bromomethyl)benzonitrile, the dihedral angle between the benzotriazole (B28993) and benzene ring systems was found to be 69.03 (6)°. iucr.org

The data obtained from a single-crystal X-ray diffraction experiment is summarized in a standardized format, as exemplified by the data for the related compound 3-bromo-2-hydroxybenzonitrile.

ParameterValueSource
Compound 3-bromo-2-hydroxybenzonitrile researchgate.net
Molecular Formula C₇H₄BrNO researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2/c researchgate.net
a (Å) 13.0171 (7) researchgate.net
b (Å) 3.8488 (2) researchgate.net
c (Å) 13.5989 (7) researchgate.net
β (°) ** 96.062 (1) researchgate.net
Volume (ų) **677.50 (6) researchgate.net

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. It serves as a crucial check for the purity and confirmation of the empirical formula of a newly synthesized compound. This method has been routinely applied in studies involving derivatives of this compound, including nitrile-functionalized N-heterocyclic carbene (NHC) complexes and silver(I)-oxadiazole coordination polymers. rsc.orgrsc.orgunimas.mychemrxiv.org The close agreement between the experimentally found elemental composition and the theoretically calculated values provides strong evidence for the successful synthesis of the target molecule. uitm.edu.my

CompoundFormulaAnalysis%C%H%NSource
Pd-NHC Complex C₄₄H₃₆PdN₆Cl₂Calculated63.794.3910.17 uitm.edu.my
Found63.194.7210.04 uitm.edu.my
Pd-NHC Complex C₄₄H₃₆PdN₆Cl₂Calculated63.794.3910.17 uitm.edu.my
Found64.095.0610.34 uitm.edu.my

Other Spectroscopic Methods

Alongside the primary structural and analytical methods, a range of other spectroscopic techniques are indispensable for the full characterization of this compound derivatives. researchgate.net These methods probe different aspects of the molecular structure and provide complementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For derivatives of this compound, a key diagnostic peak is the stretching vibration of the nitrile group (C≡N), which typically appears in the range of 2220-2230 cm⁻¹. uitm.edu.my This confirms the integrity of the nitrile moiety throughout synthetic transformations. rsc.orgrsc.org

TechniqueFeatureObservationSignificanceSource
¹³C NMR Nitrile Carbon (C≡N)δ ≈ 118.9 ppmConfirms presence of nitrile group uitm.edu.my
Methylene Carbon (N-CH₂-ArCN)δ ≈ 52.7 ppmConfirms the benzyl (B1604629) structure uitm.edu.my
FTIR Nitrile Stretch (νC≡N)~2230 cm⁻¹Confirms presence of nitrile group uitm.edu.my
C-H Aromatic Stretch~2925 cm⁻¹Indicates aromatic ring uitm.edu.my

V. Computational and Theoretical Studies of 3 Bromomethyl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the behavior of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For aromatic nitriles, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict the optimized molecular geometry with high accuracy. ijrte.org Such calculations for related benzonitrile (B105546) derivatives have determined key structural parameters, including bond lengths and angles. ijrte.org For 3-(Bromomethyl)benzonitrile, DFT would elucidate the spatial arrangement of the bromomethyl and nitrile groups relative to the benzene (B151609) ring, providing a foundational understanding of its steric and electronic profile.

DFT is also employed to analyze the structures of transition states in chemical reactions. acs.org For instance, in studies of reactions involving benzonitrile, DFT has been used to locate transition state geometries, providing insight into the preferred "end-on" style of nitrile attack on a catalyst, as opposed to a "side-on" approach. acs.org

Frontier Molecular Orbital (FMO) analysis is crucial for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. physchemres.orgscience.gov

A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. physchemres.org For derivatives of benzonitrile, the HOMO-LUMO gap is calculated to predict reactivity and the potential for charge transfer interactions within the molecule. physchemres.org

ParameterSignificance
HOMO EnergyRepresents the electron-donating ability of the molecule. nih.gov
LUMO EnergyRepresents the electron-accepting ability of the molecule. nih.gov
Energy Gap (ΔE)Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. physchemres.org

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of a wavefunction in terms of the classic Lewis structure concept of localized bonds and lone pairs. uni-muenchen.de This method examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance through second-order perturbation theory. uni-muenchen.de

Computational methods, particularly DFT, are instrumental in elucidating complex reaction mechanisms. acs.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction pathway can be constructed. acs.org

For example, in studies of phosphine-catalyzed reactions of related 2-(bromomethyl)acrylates, DFT computations were used to support a proposed mechanism involving dimerization and subsequent trimerization through Diels-Alder cycloadditions. acs.orgnih.gov The calculated activation enthalpies (ΔH‡) were consistent with the reaction proceeding at room temperature and explained the observed stereoselectivity. acs.org Similarly, for this compound, which is often used as a reactive intermediate for alkylation, computational studies could model the energetics of its nucleophilic substitution reactions, predicting reaction feasibility and selectivity.

Molecular Docking Studies (for derivatives with biological activity)

While this compound is primarily a reactive intermediate, its derivatives are frequently subjects of molecular docking studies to predict and analyze their biological activity. brieflands.commdpi.com Molecular docking is a computational technique that simulates the interaction between a small molecule (ligand) and a macromolecular target, typically a protein, to predict the preferred binding mode and affinity. mdpi.com

In one study, novel purine (B94841) derivatives were synthesized and docked into the active sites of kinases like Bcr-Abl and BTK to explore their potential as treatments for leukemia. mdpi.com Another investigation successfully synthesized a series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives, using a related starting material, and performed docking studies against the dipeptidyl peptidase-4 (DPP-4) enzyme to evaluate their potential as antidiabetic agents. brieflands.com These studies analyze key interactions such as hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the protein's binding pocket, which are crucial for inhibitory activity. mdpi.com

In Silico Predictions and Modeling

In silico methods encompass a wide range of computational tools used to predict the properties of chemical substances, thereby reducing reliance on animal testing and accelerating research. marquette.edu These models are crucial for assessing chemicals within regulatory frameworks like the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) initiative. marquette.edu

For novel compounds derived from this compound, in silico modeling can predict various endpoints. Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between chemical structure and biological activity or other properties. marquette.edu For example, a 3D-QSAR study was used to predict the anti-cancer activity of new N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine derivatives. physchemres.org Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to evaluate the pharmacokinetic properties of potential drug candidates at an early stage of development. physchemres.org The development of consensus models, which combine the predictions from multiple in silico tools, aims to improve predictive accuracy and extend the applicability domain across a broader chemical space. frontiersin.org

Vi. Applications of 3 Bromomethyl Benzonitrile in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The strategic placement of the bromo and nitrile functionalities allows 3-(Bromomethyl)benzonitrile to serve as a cornerstone in the assembly of intricate molecules. Its benzene (B151609) core provides a rigid scaffold, while the two functional groups offer orthogonal reactivity, meaning they can be reacted selectively under different conditions. This allows for a stepwise and controlled construction of target molecules.

This compound and its isomers are pivotal intermediates in medicinal chemistry and pharmaceutical research. researchgate.net The cyanobenzyl bromide framework is a key component in the synthesis of novel compounds with potential therapeutic value. For instance, derivatives are explored as precursors for compounds aimed at treating neurodegenerative diseases. mdpi.com

One common application is its use as a starting material for more elaborate intermediates. For example, this compound can be converted into 3-(bromomethyl)benzaldehyde, a compound that serves as a subsequent building block in the synthesis of various heterocyclic compounds. dovepress.comnih.govgoogle.com Furthermore, the related compound 2-{[2-(3-aminopiperidin-1-yl)quinazolin-4-one-3-yl]methyl}benzonitrile has been identified as a lead compound for potent and specific inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme targeted in diabetes therapy, highlighting the importance of the methyl-benzonitrile moiety in drug design. google.com The compound is also used in the synthesis of immunomodulators, which are crucial for treating diseases like cancer and infectious diseases. google.com

A notable synthesis involves the reaction of this compound with other complex molecules to build potential drug candidates, as shown in the table below.

Reactant 1Reactant 2ConditionsProduct ClassReference
This compound(R)-2-(4-chlorophenylsulfonamido)-5,5,5-trifluoropentanamideCesium carbonate, tetra-n-butylammonium iodide, acetonitrile (B52724)Oxadiazole Derivatives google.com
This compound1M DIBAL-H in THFToluene, 0°CAldehyde Intermediates nih.gov
This compound8-hydroxyquinolineK₂CO₃, acetonitrileQuinolone Derivatives nih.gov

The reactivity of this compound makes it a useful precursor in materials science. Its ability to participate in polymerization and modification reactions allows for its incorporation into larger macromolecular structures. Derivatives of benzonitrile (B105546), such as 3,5-Bis(bromomethyl)benzonitrile (B2843785), are utilized in the development of polymers and other advanced materials due to their dual reactive sites which allow for cross-linking. medchemexpress.comlookchem.com The nitrile group can also be transformed to modify the electronic or physical properties of the resulting materials.

Reagent in Diverse Chemical Transformations

As a versatile reagent, this compound participates in a wide array of chemical reactions, making it a valuable tool for synthetic chemists. researchgate.net The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles. This allows for the introduction of the 3-cyanobenzyl group into different molecular backbones.

Simultaneously, the nitrile group can be subjected to transformations such as hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. researchgate.netmdpi.com This dual reactivity is key to its utility.

Key transformations involving this compound include:

Nucleophilic Substitution : The bromine atom is easily displaced by nucleophiles like azides, cyanides, and amines. mdpi.com For example, reaction with sodium azide (B81097) yields 3-(azidomethyl)benzonitrile (B2785887), a precursor for "click chemistry" reactions.

Suzuki Cross-Coupling : The compound can undergo palladium-catalyzed Suzuki cross-coupling reactions with boronic acids or their esters, such as bis(pinacolato)diboron, to form new carbon-carbon bonds. dovepress.comgoogle.com This reaction is fundamental in creating biaryl structures often found in pharmaceuticals and advanced materials. mdpi.com

Role in Catalyst Development

While not a catalyst itself, this compound serves as a crucial building block for the synthesis of complex organic ligands used in catalysis. The reactive bromomethyl group allows for the attachment of the cyanobenzyl moiety to a larger scaffold, and the nitrile can be either retained for its electronic properties or further modified. For example, the related compound 3,5-bis(bromomethyl)benzonitrile can be converted into bis(phosphine) derivatives. medchemexpress.com These derivatives act as chelating agents, which can coordinate with transition metals to form active catalysts for various organic transformations. medchemexpress.com Additionally, the core structure is found in porphyrin-cages designed for anion sensing, which relies on host-guest chemistry that can be considered a form of catalysis. google.com

Synthesis of Biologically Active Compounds

The utility of this compound extends to its role as a precursor in the synthesis of a wide range of biologically active compounds. mdpi.commedchemexpress.com Its structure is a key component in molecules designed to interact with biological targets.

The cyanobenzyl bromide scaffold is a valuable starting point for the development of novel antifungal agents. Although many examples use the 4-substituted isomer, the synthetic routes are directly applicable to this compound. Research has shown that benzamidine (B55565) derivatives synthesized from 4-cyanobenzyl bromide exhibit significant in vivo antifungal activity. researchgate.netmdpi.com In one pathway, 4-cyanobenzyl bromide is converted to an azide, which is then used in a "click chemistry" reaction to form a triazole. researchgate.netmdpi.com The nitrile group is subsequently converted to an amidine.

The table below summarizes key findings from a study on the antifungal efficacy of these compounds.

Compound IDTarget FungiEfficacyReference
9b Colletotrichum lagenarium79% in vivo efficacy at 200 µg/mL researchgate.netmdpi.com
16d Colletotrichum lagenarium90% in vivo efficacy at 200 µg/mL (Superior to carbendazim) researchgate.netmdpi.com

These studies demonstrate that compounds containing the cyanobenzyl moiety can be potent fungicides against significant plant pathogens like Colletotrichum lagenarium and Botrytis cinerea. researchgate.netmdpi.com Furthermore, other complex triazole derivatives incorporating a cyanobenzyl group have been synthesized and evaluated for their antifungal properties. medchemexpress.com The reaction of this compound with 5-chloro-8-hydroxyquinoline, an antimicrobial agent, is another route to creating new molecules with potential antifungal applications.

Anti-inflammatory and Analgesic Compounds

This compound serves as a crucial starting material in the synthesis of novel compounds with potential anti-inflammatory and analgesic properties. Researchers have utilized it to create complex molecules, such as chalcone (B49325) and hydrazone derivatives, which have shown significant biological activity.

In one study, this compound was reacted with vanillin (B372448) to produce an intermediate, 3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile. pnrjournal.compnrjournal.com This intermediate was then condensed with various acetophenones to yield a series of chalcone derivatives. pnrjournal.compnrjournal.com Subsequent in vivo screening for anti-inflammatory and analgesic activities revealed that several of these chalcones exhibited noteworthy effects. pnrjournal.compnrjournal.com Specifically, compounds derived from acetophenones with certain substituents demonstrated remarkable anti-inflammatory activity, while others showed significant analgesic properties when compared to standard drugs. pnrjournal.compnrjournal.com

Similarly, the same vanillin-benzonitrile intermediate was used to synthesize a series of hydrazone derivatives. ijpsr.com These compounds were also evaluated for their anti-inflammatory and analgesic activities, with some showing moderate to high efficacy in biological assays. ijpsr.com

Table 1: Chalcone Derivatives Synthesized from this compound and Their Bioactivities

CompoundStarting AcetophenoneReported Anti-inflammatory ActivityReported Analgesic ActivityReference
4aAcetophenoneLess activeSignificant pnrjournal.com
4b4-MethylacetophenoneRemarkableSignificant pnrjournal.com
4c4-MethoxyacetophenoneRemarkableModerate pnrjournal.com
4d4-ChloroacetophenoneLess activeModerate pnrjournal.com
4e4-BromoacetophenoneRemarkableModerate pnrjournal.com
4f4-NitroacetophenoneRemarkableModerate pnrjournal.com
4g4-HydroxyacetophenoneRemarkableSignificant pnrjournal.com
4h4-AminoacetophenoneModerateSignificant pnrjournal.com

Enzyme Inhibitors (e.g., DPP-4, Carbonic Anhydrase, α-Glycosidase, Cholinesterases)

The structural motif provided by this compound is integral to the synthesis of various enzyme inhibitors, which are critical in treating a range of diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: This compound and its isomers are key intermediates in the synthesis of DPP-4 inhibitors, a class of oral anti-diabetic drugs. jetir.orgnewdrugapprovals.org DPP-4 inhibitors work by prolonging the action of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion. jetir.org For instance, 2-(bromomethyl)benzonitrile (B57715) has been used in the synthesis of Imigliptin, a selective DPP-4 inhibitor. newdrugapprovals.org The synthesis involves the N-alkylation of a piperidine-containing scaffold with the bromomethylbenzonitrile derivative. jetir.orgnewdrugapprovals.org

Carbonic Anhydrase, α-Glycosidase, and Cholinesterase Inhibitors: this compound is used to synthesize meta-cyanobenzyl-substituted N-heterocyclic carbene (NHC) precursors, specifically benzimidazolium salts. nih.gov These salts are created by reacting N-alkylbenzimidazoles with this compound. nih.govddg-pharmfac.net The resulting compounds have been identified as potent inhibitors of several enzymes. nih.gov They have shown effective inhibition of α-glycosidase (an anti-diabetic target), human carbonic anhydrase isoforms I and II (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov The inhibition of cholinesterases is a key strategy in the management of Alzheimer's disease. ddg-pharmfac.netbohrium.com

Table 2: Enzyme Inhibition by Benzimidazolium Salts Derived from this compound

EnzymeInhibition Constant (Ki) RangeReference
α-Glycosidase (AG)1.01 - 2.12 nM nih.gov
Carbonic Anhydrase I (hCA I)189.56 - 402.44 nM nih.gov
Carbonic Anhydrase II (hCA II)112.50 - 277.37 nM nih.gov
Acetylcholinesterase (AChE)95.45 - 352.58 nM nih.gov
Butyrylcholinesterase (BChE)132.91 - 571.18 nM nih.gov

Anti-tumor Agents

The cyanobenzyl group, installed using this compound or its isomers, is a feature in several classes of compounds investigated for their anti-tumor properties. For example, 4-(bromomethyl)benzonitrile has been used to synthesize 3-substituted derivatives of 2-indolinone, which were evaluated for their cytotoxic activities against colon (HT29) and breast (MCF7) cancer cell lines. nih.gov Another study describes the synthesis of indole-Schiff base derivatives using 4-(bromomethyl)benzonitrile, which also showed potential anticancer activity. researchgate.net Furthermore, this compound is a precursor for synthesizing benzamidine derivatives carrying 1,2,3-triazole moieties, which have been explored for their anti-tumor properties. mdpi.com It is also used in creating compounds that may act as γ-secretase inhibitors, which have potential applications in cancer treatment. google.com

SARS-CoV-2 Nsp14 Methyltransferase Inhibitors

In the search for treatments for COVID-19, researchers have targeted the SARS-CoV-2 Nsp14 methyltransferase (MTase), an enzyme crucial for viral RNA capping and replication. rsc.orgnih.gov this compound has been employed in the synthesis of adenosine (B11128) derivatives designed as inhibitors for this viral enzyme. mdpi.com One synthetic route involves the reaction of a protected adenosine derivative with this compound to yield 3-(((2′,3′-O-Isopropylideneadenosyl)thio)methyl)benzonitrile. mdpi.com These synthesized compounds serve as a basis for developing potent and selective inhibitors of the SARS-CoV-2 Nsp14 MTase, offering a promising avenue for antiviral drug development. rsc.orgnih.gov

Impurity Profiling and Standards

Beyond its role as a synthetic building block, this compound is also significant in the context of pharmaceutical quality control, particularly in the analysis of genotoxic impurities.

Use as a Standard for Genotoxic Impurity Quantification in APIs

Genotoxic impurities (GTIs) are compounds that can damage DNA and are of significant concern in active pharmaceutical ingredients (APIs). Regulatory bodies mandate strict control over the levels of such impurities. chromatographyonline.com this compound, along with its isomers, is classified as a potential genotoxic impurity due to its chemical structure (an alkylating agent). ajol.infoscribd.com

Consequently, highly sensitive analytical methods are required to detect and quantify it at trace levels (ppm) in drug substances. Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for this purpose. ajol.infoscribd.com A specific GC-MS method operating in selective ion monitoring (SIM) mode has been developed and validated for the quantification of this compound and its isomers in the anti-cancer drug Imatinib Mesylate. ajol.info In this context, pure this compound serves as a reference standard to establish method parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). ajol.infoscribd.com

Table 3: Analytical Method Parameters for Quantification of Bromomethylbenzonitrile (BBN) Isomers in Imatinib Mesylate

ParameterValue (for 2-BBN, 3-BBN, 4-BBN)Reference
TechniqueGas Chromatography-Mass Spectrometry (GC-MS) ajol.info
Limit of Detection (LOD)0.12 ppm ajol.info
Limit of Quantification (LOQ)0.38 ppm ajol.info
Correlation Coefficient (r²)>0.999 ajol.info
Average Recovery90.6–108.3% ajol.info

Vii. Research Perspectives and Future Directions

Exploration of Novel Reactivity Patterns

While 3-(Bromomethyl)benzonitrile is well-known for its participation in standard nucleophilic substitution and cross-coupling reactions, ongoing research aims to uncover and exploit more complex reactivity patterns. smolecule.commdpi.com The compound's ability to act as a precursor to a variety of heterocyclic structures is a particularly fertile ground for investigation. smolecule.compubcompare.ai For instance, its reaction with methyl 3-aminothiophene-2-carboxylate to yield thienopyrimidoisoindolones showcases its utility in constructing complex, fused-ring systems. sigmaaldrich.com

Future explorations are likely to focus on:

Domino and Tandem Reactions: Designing multi-step sequences where both the bromomethyl and nitrile groups react in a controlled manner to rapidly build molecular complexity.

Photocatalysis and Electrosynthesis: Utilizing light or electricity to generate reactive intermediates from this compound, potentially leading to new, previously inaccessible transformations under milder conditions.

Phosphine-Catalyzed Reactions: Investigating its role in phosphine-mediated transformations, such as the hexamerization of related 2-(bromomethyl)acrylates, could open new avenues for polymerization and complex molecule synthesis. acs.org A study on the reaction of 2-(bromomethyl)acrylates with triphenylphosphine (B44618) demonstrated the formation of a phosphonium (B103445) ylide that drives a cascade of reactions, a mechanism that could be explored with benzonitrile-containing analogues. acs.org

Development of Asymmetric Synthesis Routes

A significant frontier in the application of this compound is the development of synthetic routes that control stereochemistry, leading to enantiomerically pure products. This is crucial for the pharmaceutical industry, where the biological activity of a molecule often depends on its specific three-dimensional structure.

A promising area of research is the use of the 3-cyanobenzyl group to create chiral catalysts. For example, derivatives of cinchona alkaloids, which are widely used in asymmetric catalysis, have been modified with cyanobenzyl groups to act as powerful phase-transfer catalysts (PTCs). These catalysts are instrumental in the asymmetric synthesis of α-amino acids. rsc.orgusm.edu Research has shown that N-cyanobenzyl-substituted cinchonidinium salts can effectively catalyze the alkylation of glycine (B1666218) derivatives to produce amino acids with moderate to excellent enantioselectivities. rsc.orguu.nl

Future research will likely focus on:

Synthesis of Novel Chiral Ligands: Using this compound as a scaffold to build new chiral phosphine (B1218219) or nitrogen-based ligands for transition-metal-catalyzed asymmetric reactions. rsc.orgambeed.com

Organocatalysis: Expanding the library of chiral organocatalysts derived from this compound for metal-free asymmetric transformations.

Substrate-Controlled Diastereoselective Reactions: Developing methods where the 3-cyanobenzyl group influences the stereochemical outcome of reactions at other sites in a molecule.

Table 1: Application of Cyanobenzyl Moieties in Asymmetric Phase-Transfer Catalysis This table is based on data for cyanobenzyl-substituted catalysts and illustrates the potential for developing asymmetric routes involving the this compound scaffold.

Catalyst TypeReactionSubstrateProduct Enantiomeric Excess (ee)
N-(2-cyanobenzyl) cinchonidinium saltα-alkylationN-(diphenylmethylene)glycine tert-butyl ester76.0–96.9%
N-(2-cyanobenzyl) cinchonidinium saltHydrolysisSubstituted malonic acid esterData suggests successful application
N-[3,5-di(benzyloxy)benzyl]cinchonidinium bromideBenzylationN-(diphenylmethylene)glycine isopropyl esterUp to 62% (S), base-dependent

Advanced Material Science Applications

The structural features of this compound make it an attractive component for the synthesis of advanced functional materials. smolecule.com Its ability to be incorporated into larger structures allows for the precise tuning of material properties.

Current and future research directions include:

Functional Polymers: The compound can be used as a monomer or a modifying agent to introduce cyano and benzyl (B1604629) functionalities into polymers. For example, it can be used to create dendritic or hyperbranched polymers with unique, highly branched architectures. The modification of existing polymers, such as poly(arylene ether sulfone), with related chloromethyl groups has been shown to be a viable strategy for introducing reactive sites for further functionalization. acs.org

Surface Modification: The reactive bromomethyl group can be used to graft the 3-cyanobenzyl moiety onto the surfaces of materials like silica (B1680970), altering their surface properties for applications in chromatography or catalysis.

Ligand Synthesis for Metal-Organic Frameworks (MOFs): The nitrile group is a potential coordination site for metal ions, making this compound a candidate for synthesizing organic linkers for MOFs, which have applications in gas storage, separation, and catalysis.

Targeted Therapeutic Development

This compound is recognized as a key building block in medicinal chemistry for the development of novel therapeutic agents. pubcompare.ai Its derivatives have been investigated for their potential to treat a range of diseases.

A significant area of focus has been in the field of neurodegenerative diseases. Derivatives of bromomethyl benzonitriles are used in the synthesis of inhibitors for the β-site amyloid precursor protein cleaving enzyme (BACE), a key target in the treatment of Alzheimer's disease. Furthermore, related fluorinated benzonitrile (B105546) derivatives are intermediates in the preparation of compounds that inhibit the production of β-amyloid (Aβ) peptides, which form the amyloid plaques associated with Alzheimer's. google.com The isomeric compound, 4-(bromomethyl)benzonitrile, is a crucial intermediate in the synthesis of Alogliptin, a drug used for treating type 2 diabetes, highlighting the importance of the cyanobenzyl bromide scaffold in medicine. innospk.com

Future research in this area will likely involve:

Expansion of Compound Libraries: Using this compound as a starting point to generate large libraries of diverse compounds for high-throughput screening against various biological targets.

Development of Kinase Inhibitors: The benzonitrile scaffold is present in numerous kinase inhibitors used in oncology; this compound could serve as a valuable intermediate for new generations of these targeted therapies.

Pro-drug Development: Utilizing the reactive benzyl bromide handle to attach the cyanobenzyl moiety to other active molecules, potentially improving their pharmacokinetic properties.

Mechanistic Studies for Reaction Optimization

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic processes, improving yields, and minimizing side products. For reactions involving this compound, mechanistic studies are crucial for controlling its dual reactivity.

Key areas of mechanistic investigation include:

Nucleophilic Substitution vs. Elimination: Detailed kinetic and computational studies can elucidate the factors that favor substitution at the benzylic position over competing elimination reactions, allowing for precise control over the desired reaction pathway.

Radical Reactions: The benzylic bromination of the precursor, m-tolunitrile, to form this compound often proceeds via a radical chain mechanism. smolecule.com Understanding the initiation, propagation, and termination steps is key to optimizing this synthesis and preventing unwanted side reactions like over-bromination.

Organometallic Coupling Cycles: For cross-coupling reactions, detailed mechanistic studies can help in selecting the optimal catalyst, ligands, and reaction conditions to ensure high efficiency and selectivity.

Table 2: Key Reaction Types and Mechanistic Focus for this compound

Reaction TypeKey Mechanistic Aspects to InvestigateGoal of Optimization
Nucleophilic SubstitutionSN1 vs. SN2 pathways, solvent effects, leaving group abilityMaximize yield of desired substitution product, minimize byproducts
Radical Bromination (Synthesis)Radical initiation methods, chain propagation efficiency, termination pathwaysImprove selectivity for mono-bromination, increase yield and purity
Cross-Coupling ReactionsOxidative addition, transmetalation, reductive elimination stepsEnhance catalyst turnover, improve reaction rates, broaden substrate scope
Heterocycle FormationCyclization pathways, regioselectivity, influence of reaction conditionsControl the formation of specific isomeric products, increase overall yield

Environmental and Sustainable Chemistry Considerations

In line with the growing emphasis on green chemistry, future research will increasingly focus on developing more environmentally friendly and sustainable methods for the synthesis and application of this compound. nih.gov

Key strategies and research areas include:

Greener Synthetic Routes: The conventional synthesis of bromomethyl derivatives often involves N-bromosuccinimide (NBS) and radical initiators in chlorinated solvents like carbon tetrachloride. mdpi.com Research is moving towards greener alternatives, such as using visible light to initiate the bromination in less hazardous solvents like acetonitrile (B52724). mdpi.com A patent for a related compound describes a light-initiated bromination that avoids chemical initiators entirely, reducing cost and improving safety. google.com

Use of Recyclable Reagents and Catalysts: The development of strategies like using recyclable fluorous-tagged reagents can simplify product purification and reduce waste. rsc.org For instance, a fluorous oxime tag has been used in the synthesis of 3-amino-1,2-benzisoxazoles from 2-(bromomethyl)benzonitrile (B57715), where the tag can be recovered and reused. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

Biodegradability and Environmental Fate: Investigating the environmental impact and degradation pathways of this compound and its derivatives to ensure that their use does not lead to persistent environmental pollutants. fishersci.comhabitablefuture.org

By focusing on these research directions, the scientific community can continue to unlock the full potential of this compound as a powerful tool in chemical synthesis, materials science, and medicine, while simultaneously advancing the principles of sustainability.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare 3-(bromomethyl)benzonitrile, and how is regioselectivity controlled?

  • Methodological Answer : The compound is synthesized via bromination of 3-methylbenzonitrile using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in solvents such as CCl₄. Regioselectivity is influenced by the electron-withdrawing cyano group, which directs bromination to the benzylic position. For example, analogous syntheses of 2-(bromomethyl)benzonitrile involve brominating o-cyanotoluene . Key parameters include reaction temperature (60–80°C) and stoichiometric control to avoid di-bromination byproducts.

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer : Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. Safety data sheets classify it as corrosive (H314) and a respiratory irritant (H334). Waste must be stored in sealed containers and disposed via certified hazardous waste services, as improper handling risks environmental contamination .

Q. How is this compound typically purified, and what solvents are optimal?

  • Methodological Answer : Flash column chromatography on silica gel with gradients of ethyl acetate and heptane (e.g., 2:1.2 ratio) effectively separates the product from isomers or unreacted precursors. Low-temperature elution (0–4°C) minimizes thermal decomposition . Recrystallization from ethanol/water mixtures may also be used for further purification.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in alkylation reactions using this compound?

  • Methodological Answer : In N9-alkylation of purines (e.g., 2,6-dichloropurine), yields (~35%) are limited by competing elimination. Optimization strategies include:

  • Using polar aprotic solvents (DMF, THF) to stabilize transition states.
  • Adding non-nucleophilic bases (e.g., K₂CO₃) to deprotonate intermediates.
  • Conducting reactions under inert atmospheres to prevent hydrolysis .
    • Kinetic studies comparing substituent effects (e.g., para vs. meta cyano groups) can further elucidate reactivity trends.

Q. What spectroscopic features distinguish this compound from its 2- and 4-isomers?

  • Methodological Answer :

  • ¹H NMR : The benzylic CH₂Br group appears as a triplet (δ ~4.3 ppm, J = 6 Hz) due to coupling with adjacent protons. Aromatic protons show distinct splitting patterns: meta-substitution leads to a singlet for H-2 and H-6, while para-substitution splits these into doublets.
  • IR : A sharp C≡N stretch near 2230 cm⁻¹ confirms the nitrile group. Bromomethyl C-Br stretches appear at ~560–600 cm⁻¹ .
  • NOESY/HSQC : 2D NMR can resolve ambiguities by correlating benzylic protons with aromatic signals .

Q. What mechanistic factors explain the compound’s reactivity in SN2 vs. SN1 pathways?

  • Methodological Answer : The meta-cyano group stabilizes the transition state in SN2 reactions by polarizing the C-Br bond. Comparative studies with 2-phenylbromoethane show faster SN2 rates due to the benzyl group’s ability to stabilize partial positive charge. In contrast, SN1 pathways are disfavored due to poor carbocation stabilization at the meta position . Solvent polarity (e.g., DMSO vs. EtOH) and leaving-group ability (Br⁻ vs. Cl⁻) further modulate mechanism dominance.

Q. How does this compound perform in multi-step syntheses, such as forming phosphonium salts for Wittig reactions?

  • Methodological Answer : Reaction with triphenylphosphine (PPh₃) in dry THF yields the corresponding phosphonium salt, a precursor for Wittig olefination. Key steps:

  • Stir equimolar PPh₃ and this compound under reflux (12–24 hrs).
  • Isolate the salt via filtration and wash with cold ether to remove excess PPh₃ .
    • This intermediate can couple with aldehydes to generate styryl derivatives for materials science or pharmaceutical applications.

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer : The compound is light- and moisture-sensitive. Store under argon at –20°C in amber vials. Decomposition (evidenced by discoloration or gas evolution) can be monitored via TLC or GC-MS. Stabilizers like BHT (0.1% w/w) may suppress radical-mediated degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.